![molecular formula C11H19N3O2 B3825069 6-(dimethylamino)-5,5-diethyl-3-methyl-2,4(3H,5H)-pyrimidinedione](/img/structure/B3825069.png)
6-(dimethylamino)-5,5-diethyl-3-methyl-2,4(3H,5H)-pyrimidinedione
Description
The compound “6-(dimethylamino)-5,5-diethyl-3-methyl-2,4(3H,5H)-pyrimidinedione” is a type of pyrimidine derivative . Pyrimidines are a class of organic compounds that are well known for their wide range of applications, including in the production of herbicides and polymer photostabilisers .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the condensation of certain monosubstituted malonic acid diesters with guanidine in an excess of sodium ethoxide . In the case of the preparation of 1,3,5-triazines containing the dimethylamino group, dimethylammonium chloride and diisopropylethylamine are used .
Molecular Structure Analysis
The molecular structure of “6-(dimethylamino)-5,5-diethyl-3-methyl-2,4(3H,5H)-pyrimidinedione” is characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms .
Chemical Reactions Analysis
The chemical reactions involving “6-(dimethylamino)-5,5-diethyl-3-methyl-2,4(3H,5H)-pyrimidinedione” typically involve the formation of new compounds through the reaction of the pyrimidine derivative with other substances . For example, the reaction mixture was stirred overnight at room temperature in the presence of sodium carbonate to give various products .
Future Directions
The future directions for research on “6-(dimethylamino)-5,5-diethyl-3-methyl-2,4(3H,5H)-pyrimidinedione” could involve further exploration of its potential applications, particularly in the field of medicine . For example, some pyrimidine derivatives have shown promising antitumor properties, suggesting potential use in cancer treatment .
properties
IUPAC Name |
6-(dimethylamino)-5,5-diethyl-3-methylpyrimidine-2,4-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2/c1-6-11(7-2)8(13(3)4)12-10(16)14(5)9(11)15/h6-7H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAEUTSXLNRWGPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=NC(=O)N(C1=O)C)N(C)C)CC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Dimethylamino)-5,5-diethyl-3-methylpyrimidine-2,4-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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